三氟甲基 N-环丙基氨基甲酸酯

描述

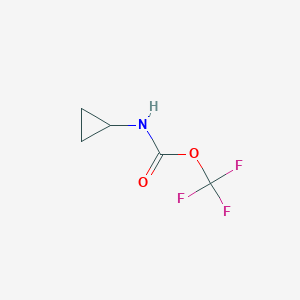

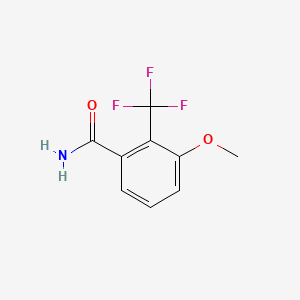

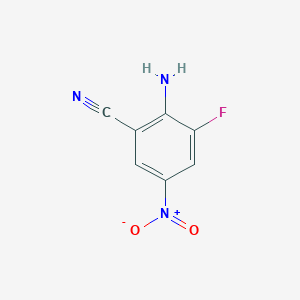

Trifluoromethyl N-cyclopropylcarbamate is a compound that belongs to the class of organofluorines. It contains a trifluoromethyl group, which is a functional group that has the formula -CF3 . Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .

Synthesis Analysis

The synthesis of trifluoromethyl compounds has seen significant progress in recent years. For instance, trifluoromethyl radicals can be readily generated by anodic oxidation of sodium triflinate, an inexpensive and readily available CF3 source . Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis

The trifluoromethyl group is a functional group that has the formula -CF3. The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Chemical Reactions Analysis

The reaction of electrochemically generated trifluoromethyl radicals with aryl alkynes in the presence of water has been studied. The radicals are readily generated by anodic oxidation of sodium triflinate . Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .科学研究应用

三氟甲基环丙烷的合成

三氟甲基取代的环丙烷在制药和农用化学品构建中至关重要。已经开发出一种利用氟代硫代依利德进行硝基苯乙烯的 Corey-Chaykovsky 环丙烷化反应的方法。该技术以广泛的底物合成顺式构型三氟甲基环丙烷,具有优异的产率和非对映选择性 (Hock 等,2017 年)。

三氟甲基卡宾来源

三氟甲基卡宾 (:CHCF3) 化合物可以由 (2,2,2-三氟乙基) 二苯基磺鎓三氟甲磺酸盐生成,这一发现对于铁催化的烯烃环丙烷化具有重要意义。这产生了高产率的三氟甲基化环丙烷 (Duan 等,2016 年)。

羧酸酯的转化

源自羧酸酯的叔环丙醇促进了远端氟代酮的合成。用三氟甲磺酸钠进行环丙烷环裂解反应可以合成 β-三氟甲基酮,产率各不相同。三氟甲磺酸钠充当环开环三氟甲基化中必不可少的中间体三氟甲基铜物种 (Konik 等,2017 年)。

三氟甲基环丙烷的对映选择性合成

Ru(ii)-Pheox 催化剂已用于从各种烯烃不对称合成三氟甲基环丙烷。该方法以低催化剂负载量实现了高产率和优异的非对映选择性和对映选择性 (Kotozaki 等,2018 年)。

α-三氟甲基化碳负离子合成子

在材料科学、农用化学和制药工业中很重要的三氟甲基化有机化合物,促进了三氟甲基化的研究方法。这涉及三氟甲基化试剂或三氟甲基化合成模块。三氟甲基碳负离子和相关物质的化学具有重要的合成应用 (Uneyama 等,2008 年)。

利用氟仿进行亲核三氟甲基化

源自聚四氟乙烯制造的三氟甲烷可以转化为有价值的氟代化合物。一个完全密闭的流动反应器装置能够产生三氟甲基碳负离子并直接与亲电试剂反应,展示了化学研究中一种可持续的方法 (Musio 等,2018 年)。

肌红蛋白催化的三氟甲基取代环丙烷的合成

使用工程化肌红蛋白催化剂的生物催化途径允许有效合成反式-1-三氟甲基-2-芳基环丙烷。该方法实现了高产率和优异的非对映和对映选择性,扩大了通过金属蛋白催化剂可获得的卡宾介导转化的范围 (Tinoco 等,2017 年)。

安全和危害

The safety data sheet for a related compound, Trifluoromethane, indicates that it is a gas under pressure and may explode if heated. It may displace oxygen and cause rapid suffocation . Another related compound, (Trifluoromethyl)trimethylsilane, is considered hazardous. It is highly flammable and harmful if swallowed. It causes skin and eye irritation and may cause respiratory irritation .

未来方向

The comprehensive coverage on trifluoromethylation reactions is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions, in turn improving the propensity towards further development of agrochemical drugs .

属性

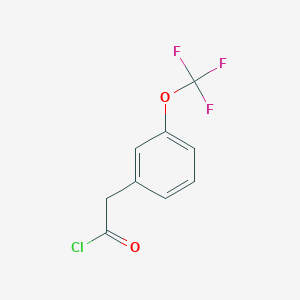

IUPAC Name |

trifluoromethyl N-cyclopropylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO2/c6-5(7,8)11-4(10)9-3-1-2-3/h3H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRIOSZHCRNKCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trifluoromethyl N-cyclopropylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride](/img/structure/B1405223.png)

![4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1405231.png)